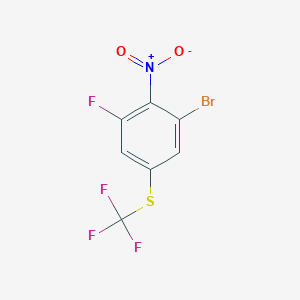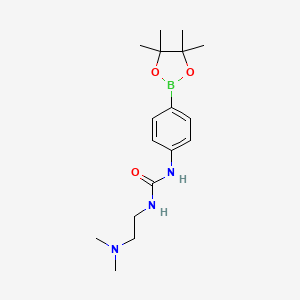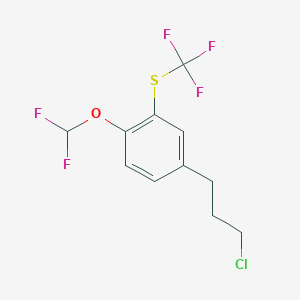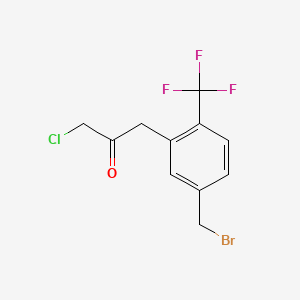
1,3-Bis((4-methoxybenzyl)thio)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis((4-methoxybenzyl)thio)propan-2-one is an organic compound with the molecular formula C19H22O3S2 It is characterized by the presence of two 4-methoxybenzylthio groups attached to a propan-2-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((4-methoxybenzyl)thio)propan-2-one typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then reacted with 1,3-dichloropropan-2-one under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis((4-methoxybenzyl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles like amines or thiols can replace the methoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylthio derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis((4-methoxybenzyl)thio)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1,3-Bis((4-methoxybenzyl)thio)propan-2-one is not fully understood. it is believed to interact with various molecular targets and pathways due to its ability to undergo multiple chemical reactions. The compound’s thioether groups may play a role in its biological activity by interacting with thiol-containing enzymes or proteins, potentially leading to the modulation of their functions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis((4-methoxyphenyl)methyl)propan-2-one: Similar structure but with phenyl groups instead of benzylthio groups.
1,3-Bis((4-methoxybenzyl)oxy)propan-2-one: Similar structure but with oxy groups instead of thio groups.
Uniqueness
1,3-Bis((4-methoxybenzyl)thio)propan-2-one is unique due to the presence of thioether groups, which can impart different chemical and biological properties compared to its oxygen or phenyl analogs. These thioether groups can participate in unique chemical reactions and interactions, making this compound valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C19H22O3S2 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
1,3-bis[(4-methoxyphenyl)methylsulfanyl]propan-2-one |
InChI |
InChI=1S/C19H22O3S2/c1-21-18-7-3-15(4-8-18)11-23-13-17(20)14-24-12-16-5-9-19(22-2)10-6-16/h3-10H,11-14H2,1-2H3 |
Clave InChI |
UNZGDKXJOSJFDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CSCC(=O)CSCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S,2S,7R,9S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B14058626.png)


![[(4-Methylphenyl)methylideneamino]urea](/img/structure/B14058653.png)



![1-[(Ammoniooxy)methyl]-4-(methoxycarbonyl)benzene chloride](/img/structure/B14058686.png)
